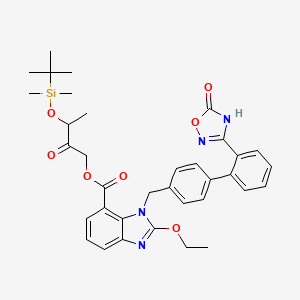
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester is a chemical compound that combines the properties of tert-butyldimethylsilyl groups and azilsartan esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature to produce the tert-butyldimethylsilyl ether . This intermediate can then be further reacted with azilsartan to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alcohols from silyl ethers.
Aplicaciones Científicas De Investigación
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester involves the formation of stable silyl ethers, which protect hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group is highly stable under basic conditions but can be cleaved under acidic conditions or by fluoride ions . This stability allows for selective protection and deprotection of functional groups in complex synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- tert-Butyldimethylsilyl chloride
- N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide
Uniqueness
3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester is unique due to its combination of a silyl protecting group with an azilsartan ester, which provides both stability and potential bioactivity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C35H40N4O7Si |
|---|---|
Peso molecular |
656.8 g/mol |
Nombre IUPAC |
[3-[tert-butyl(dimethyl)silyl]oxy-2-oxobutyl] 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C35H40N4O7Si/c1-8-43-33-36-28-15-11-14-27(32(41)44-21-29(40)22(2)46-47(6,7)35(3,4)5)30(28)39(33)20-23-16-18-24(19-17-23)25-12-9-10-13-26(25)31-37-34(42)45-38-31/h9-19,22H,8,20-21H2,1-7H3,(H,37,38,42) |
Clave InChI |
VHXROYWDPDBYPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


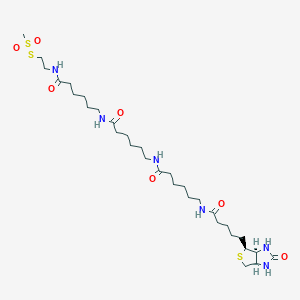
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
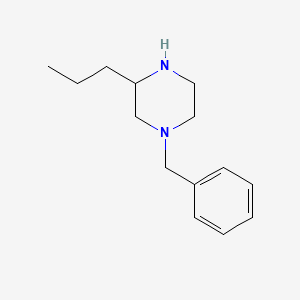
![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)
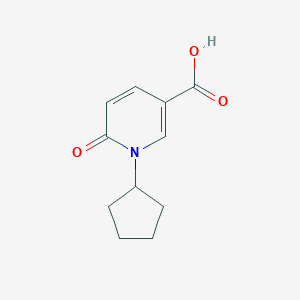
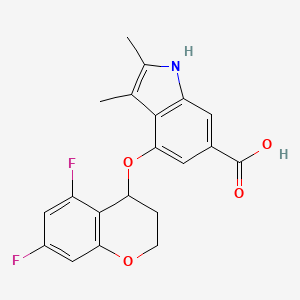
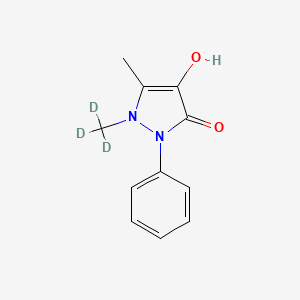
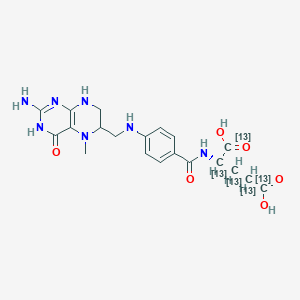
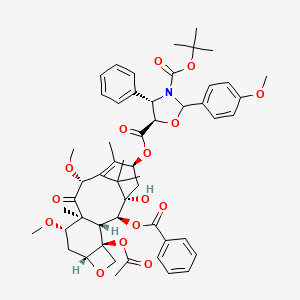
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
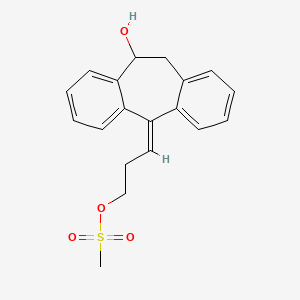
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
